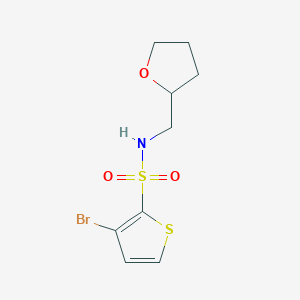![molecular formula C15H20N2O4 B7576953 3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid, commonly known as OMCA, is a chemical compound that has been widely studied for its potential applications in scientific research. OMCA is a derivative of benzoic acid and has a unique molecular structure that makes it a promising candidate for various research studies.
作用機序
The mechanism of action of OMCA is not fully understood. However, it has been shown to interact with specific proteins and enzymes in the body, leading to various biological effects. OMCA has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in tumor growth and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
OMCA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of tumor cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). OMCA has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, leading to anti-inflammatory effects.
実験室実験の利点と制限
OMCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique molecular structure that makes it a useful tool compound for studying protein-protein interactions. However, OMCA also has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on OMCA. One area of interest is the development of new drugs based on OMCA for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the study of the molecular mechanisms of OMCA's biological effects, which could lead to a better understanding of its potential therapeutic applications. Additionally, OMCA could be used as a tool compound for the development of new drugs that target specific protein-protein interactions.
合成法
The synthesis of OMCA involves the reaction of 4-carboxybenzaldehyde with 4-aminooxan-3-ylmethanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of OMCA as a white solid with a yield of around 50-60%. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
OMCA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. OMCA has been used as a tool compound to study the role of protein-protein interactions in various biological processes. It has also been used to develop new drugs for the treatment of various diseases.
特性
IUPAC Name |
3-[(oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)13-3-1-2-12(8-13)10-17-15(20)16-9-11-4-6-21-7-5-11/h1-3,8,11H,4-7,9-10H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMIXLNPDKOJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)


![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)
![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)

![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)